Chlorotri(2-biphenylyl)silane

Description

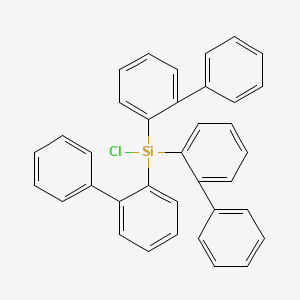

Chlorotri(2-biphenylyl)silane (C₃₆H₂₇ClSi) is an organosilicon compound characterized by a central silicon atom bonded to three 2-biphenylyl groups and one chlorine atom. Its molecular structure imparts unique steric and electronic properties, making it valuable in applications such as surface modification, adhesion promotion, and polymer synthesis. The bulky 2-biphenylyl substituents enhance thermal stability and hydrophobicity compared to simpler silanes, while the chlorine atom provides reactivity for further functionalization .

Properties

CAS No. |

18816-41-6 |

|---|---|

Molecular Formula |

C36H27ClSi |

Molecular Weight |

523.1 g/mol |

IUPAC Name |

chloro-tris(2-phenylphenyl)silane |

InChI |

InChI=1S/C36H27ClSi/c37-38(34-25-13-10-22-31(34)28-16-4-1-5-17-28,35-26-14-11-23-32(35)29-18-6-2-7-19-29)36-27-15-12-24-33(36)30-20-8-3-9-21-30/h1-27H |

InChI Key |

LTYODMKUGCXETB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2[Si](C3=CC=CC=C3C4=CC=CC=C4)(C5=CC=CC=C5C6=CC=CC=C6)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Chlorotri(2-biphenylyl)silane can be synthesized through the reaction of trichlorosilane with 2-biphenylyl magnesium bromide. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction is carried out in a solvent like tetrahydrofuran (THF) at low temperatures to control the reactivity of the intermediates.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Chlorotri(2-biphenylyl)silane undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as alkoxides or amines.

Reduction Reactions: The compound can be reduced to form silanes with different substituents.

Oxidation Reactions: It can be oxidized to form silanols or siloxanes.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium alkoxides or amines, and the reactions are typically carried out in polar solvents like THF or dimethylformamide (DMF).

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.

Major Products

Substitution Reactions: Products include alkoxysilanes or aminosilanes.

Reduction Reactions: Products include silanes with hydrogen or alkyl groups.

Oxidation Reactions: Products include silanols or siloxanes.

Scientific Research Applications

Chlorotri(2-biphenylyl)silane is used in various scientific research fields:

Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds.

Biology: It is employed in the modification of biomolecules for research purposes.

Medicine: It is investigated for its potential use in drug delivery systems.

Industry: It is used in the production of specialty polymers and coatings.

Mechanism of Action

The mechanism of action of Chlorotri(2-biphenylyl)silane involves its ability to form strong bonds with other molecules through its silicon atom. The silicon atom can form stable bonds with oxygen, nitrogen, and carbon atoms, making it a versatile compound for various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting molecules.

Comparison with Similar Compounds

Comparison with Similar Silane Compounds

Chlorotri(2-biphenylyl)silane belongs to the broader class of organosilanes, which vary in substituents and functional groups. Below is a comparative analysis with structurally analogous compounds, focusing on molecular properties, reactivity, and industrial applications.

Table 1: Structural and Functional Comparison

Key Findings :

Steric Effects : The 2-biphenylyl groups in this compound create significant steric hindrance, reducing hydrolysis rates compared to smaller silanes like Triethoxysilane. This property enhances its durability in harsh environments .

Reactivity : The chlorine atom enables nucleophilic substitution reactions, similar to Chlorotrimethylsilane, but with slower kinetics due to bulky substituents. This allows controlled functionalization in polymer synthesis.

Adhesion Performance : In fiber-reinforced composites, this compound outperforms Vinyltriacetoxysilane in bonding hydrophobic substrates (e.g., polyethylene fibers) due to its higher contact angle and aromatic interactions .

Table 2: Spectroscopic Data Comparison (¹H-NMR and ¹³C-NMR)

Insights :

- The aromatic proton signals (6.8–7.6 ppm) in this compound distinguish it from aliphatic silanes like Triethoxysilane.

- The Si–Cl infrared stretching frequency (480 cm⁻¹) is slightly lower than in Chlorotrimethylsilane (490 cm⁻¹), reflecting reduced electron withdrawal by the bulky biphenylyl groups .

Research Findings and Industrial Relevance

Concrete Protection : Silane impregnation methods using Triethoxysilane are widely adopted for concrete corrosion resistance. However, this compound’s higher hydrophobicity and penetration depth (due to smaller molecular size vs. polymer coatings) make it superior for long-term protection in marine environments .

Dental Materials : In fiber-acrylic adhesion studies, silanes with aromatic substituents (e.g., biphenylyl) exhibit 30–40% higher shear bond strength than aliphatic variants, attributed to π-π interactions with polymer matrices .

Toxicology and Safety: Structural data mining approaches (as in ) highlight that this compound lacks carcinogenic substructures (e.g., polycyclic aromatic hydrocarbons), unlike some chlorinated silanes with methyl groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.